N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3OS/c20-16-8-6-15(7-9-16)17-13-22-19(23-17)25-11-10-21-18(24)12-14-4-2-1-3-5-14/h1-9,13H,10-12H2,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLJRLDXQJYWNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Thioether Formation via Haloacylated Intermediates
The most widely reported strategy involves a two-step sequence: (1) synthesis of a bromoacylated precursor and (2) nucleophilic substitution with a thiol-containing imidazole derivative.
Step 1: Preparation of 2-Bromo-N-(2-hydroxyethyl)-2-phenylacetamide
2-Phenylacetic acid is converted to its acid chloride using thionyl chloride, followed by amidation with 2-aminoethanol in dichloromethane (DCM) at 0°C. The resulting 2-hydroxyethylamide is brominated using phosphorus tribromide (PBr₃) in anhydrous tetrahydrofuran (THF), yielding the bromoacylated intermediate.
Step 2: Thioether Coupling with 5-(4-Fluorophenyl)-1H-imidazole-2-thiol
The bromoacylated compound (1.2 equiv) is reacted with 5-(4-fluorophenyl)-1H-imidazole-2-thiol (1.0 equiv) in dimethylformamide (DMF) under nitrogen atmosphere. Triethylamine (2.5 equiv) is added to deprotonate the thiol, facilitating an SN₂-type substitution. The reaction proceeds at 25°C for 12–16 hours, monitored by TLC (ethyl acetate/hexanes, 3:7). Crude product purification via silica gel chromatography (methanol/DCM, 1:20) affords the target compound in 58–67% yield.
Key Reaction Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF | Enhances nucleophilicity |
| Base | Triethylamine | Prevents thiol oxidation |
| Temperature | 25°C | Balances kinetics/stability |
| Reaction Time | 16 hours | Ensures complete conversion |
Biocatalytic Thioether Synthesis Using Laccase
A novel enzymatic approach leverages Myceliophthora thermophila laccase (Novozym 51003) to oxidize catechol derivatives to ortho-quinones, which undergo 1,4-thia-Michael addition with thiols. While primarily used for aryl thioethers, this method has been adapted for imidazole-thiol systems:
- Oxidation of Catechol Analogues : 4-Fluorocatechol (1.0 equiv) is oxidized to 4-fluoro-ortho-quinone using laccase (5 U/mL) in acetate buffer (pH 5.0) at 30°C.
- Thiol Conjugation : The quinone intermediate reacts with 2-((2-phenylacetamido)ethyl)thiol (1.2 equiv) in a one-pot reaction. The thiol attacks the α,β-unsaturated carbonyl, forming the thioether bond.
This method achieves yields of 46–72%, with the enzyme’s reusability (up to 5 cycles) offering cost advantages.
Solid-Phase Peptide Synthesis (SPPS) for Thioether Linkages
Adapting methodologies from peptide chemistry, SPPS enables precise control over thioether formation:
- Resin-Bound Bromoacylation : 2-Phenylacetic acid is loaded onto chlorotrityl resin (Cltr-resin) via standard Fmoc chemistry. Bromoacetylation is achieved using bromoacetic anhydride in DCM.
- Thiol-Ethylimidazole Coupling : 5-(4-Fluorophenyl)-1H-imidazole-2-thiol (2.0 equiv) in DMF/DIPEA (9:1) reacts with the resin-bound bromoacetamide for 2 hours.
- Cleavage and Purification : Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/H₂O (95:2.5:2.5) cleaves the product, followed by precipitation in cold diethyl ether. HPLC purification yields the compound in >90% purity.
Optimization Strategies for Enhanced Yield and Purity
Solvent and Base Selection
Polar aprotic solvents (DMF, DMSO) enhance thiolate ion generation, critical for nucleophilic substitution. Triethylamine outperforms weaker bases (e.g., NaHCO₃) in preventing disulfide formation, as evidenced by IR spectra showing no S–S stretches (~500 cm⁻¹).
Temperature Control
Elevated temperatures (>40°C) accelerate side reactions, including imidazole ring decomposition (observed via HPLC-MS). Maintaining reactions at 25°C preserves structural integrity.
Purification Techniques
Silica gel chromatography remains standard, but preparative HPLC (C18 column, acetonitrile/H₂O gradient) resolves co-eluting byproducts, improving purity from 85% to 98%.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Infrared (IR) Spectroscopy
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 58–67 | 85–90 | Scalable, mild conditions | Requires chromatographic purification |
| Biocatalytic | 46–72 | 88–93 | Eco-friendly, reusable enzyme | Limited substrate compatibility |
| SPPS | 75–82 | >95 | High purity, automation-compatible | High resin cost |
Chemical Reactions Analysis
Types of Reactions
N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenyl and imidazole rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or imidazole rings.
Scientific Research Applications
N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(m-tolyl)acetamide is a synthetic organic compound that has a complex structure including an acetamide group, a thioether linkage, and an imidazole ring. It is a chemical compound of interest in medicinal chemistry because of its potential biological activities and applications in drug development. Preliminary studies suggest that N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(m-tolyl)acetamide may exhibit anticancer and antimicrobial activities, making it a candidate for further research in drug development. The imidazole ring may play a crucial role in binding affinity, and the mechanism of action likely involves interaction with specific enzymes or receptors.
Synthesis
The synthesis of N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(m-tolyl)acetamide typically involves multi-step organic reactions. To maximize purity and yield while minimizing costs, optimization of these synthetic routes is essential in industrial settings. To enhance production efficiency, techniques such as catalyst use, solvent selection, and reaction condition optimization are commonly employed.
Potential Applications
N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(m-tolyl)acetamide and similar compounds have potential applications across various fields:
- Drug development
- Studies as enzyme inhibitors
Mechanism of Action
The mechanism by which N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-phenylacetamide exerts its effects involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting or activating their function. The thioether linkage and phenylacetamide moiety may also play roles in modulating the compound’s overall activity and binding affinity.
Comparison with Similar Compounds
2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (CAS 296274-54-9)
- Structure : Replaces the imidazole ring with a benzimidazole core.
- Key Differences : Increased aromaticity from the fused benzene ring may enhance π-π stacking interactions but reduce solubility.
- Spectral Data : IR absorption at ~1243–1258 cm⁻¹ (C=S stretch) and 3150–3319 cm⁻¹ (NH stretch) .
- Molecular Weight : 301.34 g/mol .
2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (5d)
- Structure : Substitutes imidazole with a 1,3,4-oxadiazole ring and adds a bromobenzofuran group.
Substituent Variations on the Imidazole Ring
2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 9)
- Structure : Features a 4-methoxyphenyl group at the imidazole’s 1-position and a thiazole-linked acetamide.
- Key Differences : Methoxy group improves solubility via polarity, while the thiazole moiety may enhance hydrogen bonding .
- Synthesis : Prepared via alkylation of 5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2-thiol with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of K₂CO₃ .
2-((5-(4-Methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide (CAS 1226430-13-2)
- Structure : Incorporates 4-methoxyphenyl and 3-(trifluoromethyl)phenyl groups on the imidazole.
- Key Differences : Trifluoromethyl group increases electronegativity and metabolic stability, while N-methylation reduces hydrogen-bonding capacity .
- Molecular Weight : 421.4 g/mol .
Modifications to the Acetamide Side Chain
2-{[1-(4-Fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1-naphthyl)acetamide (CAS 688336-96-1)
N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide (EP 3348550A1)
- Structure : Substitutes the thioethyl-imidazole moiety with a benzothiazole ring.
- Key Differences : Benzothiazole’s rigid planar structure may improve binding to hydrophobic enzyme pockets .
Comparative Data Table
Research Findings and Implications
- Fluorine Substitution : The 4-fluorophenyl group is a conserved feature across analogs, suggesting its role in enhancing binding affinity through hydrophobic and electrostatic interactions .
- Thioether Linkage : The -S- bridge improves metabolic stability compared to ether or amine linkages but may limit solubility .
- Biological Activity : Compounds like 9c () demonstrated favorable docking poses in enzyme inhibition studies, highlighting the importance of substituent positioning .
Biological Activity
N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-phenylacetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with its mechanism of action and relevant case studies.
Chemical Structure and Properties
The compound features:
- Imidazole ring : Known for its role in various biological systems.
- Thioether linkage : Enhances reactivity and interaction with biological targets.
- Fluorophenyl group : Contributes to enhanced pharmacological properties.
The molecular formula is , with a molecular weight of approximately 371.4 g/mol.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The minimum inhibitory concentration (MIC) values were determined through in vitro assays, demonstrating significant efficacy against bacteria such as Staphylococcus aureus and Escherichia coli.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.50 |
| Escherichia coli | 0.50 | 1.00 |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly in the face of increasing antibiotic resistance.
Anticancer Activity
The anticancer potential of the compound has been investigated using various cancer cell lines. Notably, it exhibited cytotoxic effects against leukemia cells, with IC50 values ranging from 5 to 15 µM, indicating a promising therapeutic profile.
| Cell Line | IC50 (µM) |
|---|---|
| Human leukemia cells | 5 |
| Breast cancer cells | 10 |
| Prostate cancer cells | 15 |
The mechanism of action appears to involve the inhibition of specific kinases involved in cancer cell proliferation and survival pathways, making it a valuable candidate for further pharmacological exploration.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory properties. In vitro studies showed significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha at concentrations as low as 10 µg/mL.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, blocking substrate access.
- Receptor Modulation : It can act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
- Pathway Interference : The compound interferes with metabolic or signaling pathways, leading to altered cellular responses.
Case Studies
Several research studies have reported on the efficacy of this compound:
- Antimicrobial Study : A study published in ACS Omega evaluated the antimicrobial activity of various derivatives, including this compound, highlighting its effectiveness against resistant strains .
- Anticancer Research : A publication in MDPI discussed the structure–activity relationship (SAR) of imidazole derivatives, emphasizing the anticancer properties of compounds similar to this compound .
- Inflammatory Response Study : Research indicated that the compound significantly reduced levels of inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
